2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-
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Overview
Description
2-Azaspiro[55]undecan-7-ol, 2-methyl-, (6R,7R)- is a chemical compound with the molecular formula C10H19NO It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)- typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing both nitrogen and oxygen functionalities. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or hydrochloric acid (HCl) can promote the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of strong nucleophiles like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines. Substitution reactions can result in the formation of new spirocyclic compounds with different functional groups.
Scientific Research Applications
2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- 1-Azaspiro[4.5]decan-2-one
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane
Uniqueness
2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
83023-77-2 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(6R,11R)-2-methyl-2-azaspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C11H21NO/c1-12-8-4-7-11(9-12)6-3-2-5-10(11)13/h10,13H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
BXXHMTANXSCKLP-GHMZBOCLSA-N |
Isomeric SMILES |
CN1CCC[C@@]2(C1)CCCC[C@H]2O |
Canonical SMILES |
CN1CCCC2(C1)CCCCC2O |
Origin of Product |
United States |
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